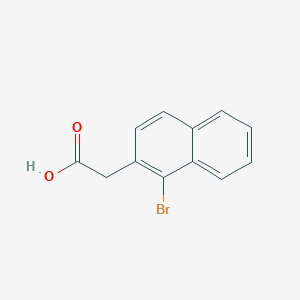
(3-methanesulfonylpropyl)(methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-methanesulfonylpropyl)(methyl)amine” is a chemical compound with the IUPAC name N-methyl-3-(methylsulfonyl)-1-propanamine . It has a molecular weight of 151.23 . The compound is typically stored at room temperature and is available in liquid form .
Synthesis Analysis
The synthesis of amines like “(3-methanesulfonylpropyl)(methyl)amine” can be achieved through various methods such as reduction of nitriles or amides, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, alkylation of potassium phthalimide, and reductive amination of aldehydes or ketones .Molecular Structure Analysis
The InChI code for “(3-methanesulfonylpropyl)(methyl)amine” is 1S/C5H13NO2S/c1-6-4-3-5-9(2,7)8/h6H,3-5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
Amines, including “(3-methanesulfonylpropyl)(methyl)amine”, can undergo a variety of chemical reactions. These include reactions with acid chlorides to form amides, and eliminations to form alkenes via the Hofmann elimination .Physical And Chemical Properties Analysis
“(3-methanesulfonylpropyl)(methyl)amine” is a liquid at room temperature .Aplicaciones Científicas De Investigación
Materials Science
In materials science, amines contribute to the design and fabrication of functional materials. They serve as building blocks in the synthesis of polymers, catalysts, sensors, and nanomaterials .
Pharmaceutical Testing
Compounds like (3-methanesulfonylpropyl)(methyl)amine are used in pharmaceutical testing as reference standards to ensure accurate results .
Mecanismo De Acción
Safety and Hazards
“(3-methanesulfonylpropyl)(methyl)amine” is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3-methanesulfonylpropyl)(methyl)amine involves the reaction of 3-chloropropanesulfonic acid with methylamine in the presence of a base to form the intermediate (3-methanesulfonylpropyl)methylamine. This intermediate is then reacted with sodium hydride and methyl iodide to yield the final product.", "Starting Materials": ["3-chloropropanesulfonic acid", "methylamine", "base", "sodium hydride", "methyl iodide"], "Reaction": ["Step 1: React 3-chloropropanesulfonic acid with methylamine in the presence of a base to form (3-methanesulfonylpropyl)methylamine.", "Step 2: React (3-methanesulfonylpropyl)methylamine with sodium hydride in a solvent to form the corresponding sodium salt.", "Step 3: React the sodium salt with methyl iodide to yield (3-methanesulfonylpropyl)(methyl)amine."] } | |
Número CAS |
373356-37-7 |
Nombre del producto |
(3-methanesulfonylpropyl)(methyl)amine |
Fórmula molecular |
C5H13NO2S |
Peso molecular |
151.2 |
Pureza |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



